

# Spectroscopic Characterization of 3-Amino-5-bromopyridine-2-carboxylic acid: A Comparative Analysis

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## Compound of Interest

Compound Name: 3-Amino-5-bromopyridine-2-carboxylic acid

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For researchers, scientists, and professionals in drug development, a thorough spectroscopic characterization is fundamental for the unequivocal identification and quality assessment of chemical compounds. This guide provides a comparative analysis of the spectroscopic data for **3-Amino-5-bromopyridine-2-carboxylic acid**, a key intermediate in the synthesis of various pharmaceutical agents. To offer a comprehensive perspective, its spectral properties are compared with two structurally related analogues: 3-Amino-2-pyridinecarboxylic acid and 5-Bromo-2-pyridinecarboxylic acid.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **3-Amino-5-bromopyridine-2-carboxylic acid** and its analogues.

### Table 1: $^1\text{H}$ NMR Spectroscopic Data

Compound	Solvent	Chemical Shift ( $\delta$ ) in ppm (Multiplicity, Coupling Constant J in Hz, Number of Protons)
3-Amino-5-bromopyridine-2-carboxylic acid	DMSO-d <sub>6</sub>	7.65 (d, J=2.1 Hz, 1H), 7.20 (d, J=2.1 Hz, 1H), 7.01-7.16 (br s, 2H)
3-Amino-2-pyridinecarboxylic acid	DMSO-d <sub>6</sub>	7.95 (dd, J=4.4, 1.6 Hz, 1H), 7.23 (dd, J=8.4, 1.6 Hz, 1H), 6.98 (dd, J=8.4, 4.4 Hz, 1H)
5-Bromo-2-pyridinecarboxylic acid	DMSO-d <sub>6</sub>	8.68 (d, J=2.2 Hz, 1H), 8.25 (dd, J=8.5, 2.2 Hz, 1H), 7.95 (d, J=8.5 Hz, 1H)

**Table 2: <sup>13</sup>C NMR Spectroscopic Data**

Compound	Solvent	Chemical Shift ( $\delta$ ) in ppm
3-Amino-5-bromopyridine-2-carboxylic acid	N/A	Experimental data not readily available.
3-Amino-2-pyridinecarboxylic acid	DMSO-d <sub>6</sub>	169.1, 151.8, 147.2, 137.5, 120.9, 118.6
5-Bromo-2-pyridinecarboxylic acid	DMSO-d <sub>6</sub>	165.4, 151.9, 149.8, 141.2, 129.8, 121.5

**Table 3: Mass Spectrometry Data**

Compound	Ionization Mode	Calculated Mass (m/z)	Measured Mass (m/z) [M+H] <sup>+</sup>
3-Amino-5-bromopyridine-2-carboxylic acid	ESI	215.95	217.0
3-Amino-2-pyridinecarboxylic acid	ESI	138.04	139.05
5-Bromo-2-pyridinecarboxylic acid	ESI	200.94	201.95

**Table 4: Infrared (IR) Spectroscopy Data**

Compound	Technique	Key Absorption Bands (cm <sup>-1</sup> )
3-Amino-5-bromopyridine-2-carboxylic acid	N/A	Experimental data not readily available. Expected peaks: ~3400-3200 (N-H stretch), ~3300-2500 (O-H stretch), ~1700 (C=O stretch), ~1600 (C=C stretch).
3-Amino-2-pyridinecarboxylic acid	KBr Pellet	3440, 3320 (N-H stretch), 3200-2500 (O-H stretch), 1680 (C=O stretch), 1610, 1580 (C=C/C=N stretch)
5-Bromo-2-pyridinecarboxylic acid	KBr Pellet	3100-2500 (O-H stretch), 1710 (C=O stretch), 1580, 1550 (C=C/C=N stretch)

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited in this guide.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are acquired on a standard NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons.

- **Sample Preparation:** Approximately 5-10 mg of the solid sample is dissolved in about 0.7 mL of a deuterated solvent (e.g., DMSO- $d_6$ ) in a standard 5 mm NMR tube.
- **Instrument Setup:** The spectrometer is locked onto the deuterium signal of the solvent. The magnetic field is shimmed to achieve optimal homogeneity.
- **$^1\text{H}$  NMR Acquisition:** A standard single-pulse experiment is performed. Key parameters include a  $30^\circ$  pulse angle, a spectral width of approximately 16 ppm, an acquisition time of around 2-3 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 to 64 scans are accumulated for a good signal-to-noise ratio.
- **$^{13}\text{C}$  NMR Acquisition:** A proton-decoupled  $^{13}\text{C}$  NMR spectrum is acquired using a standard pulse program. Due to the low natural abundance of  $^{13}\text{C}$ , a larger number of scans (typically 1024 or more) is required. A spectral width of about 240 ppm and a relaxation delay of 2 seconds are commonly used.
- **Data Processing:** The acquired free induction decay (FID) is processed with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for  $^1\text{H}$  and 1 Hz for  $^{13}\text{C}$ ) followed by Fourier transformation. The resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak.

## Mass Spectrometry (MS)

Electrospray Ionization (ESI) mass spectra are typically acquired on a mass spectrometer coupled with a liquid chromatography system (LC-MS).

- **Sample Preparation:** A dilute solution of the sample is prepared in a suitable solvent, typically a mixture of water and acetonitrile or methanol, with a final concentration of approximately 1-

10 µg/mL. A small amount of formic acid (0.1%) is often added to promote protonation in positive ion mode.

- **Instrumentation:** The sample solution is introduced into the ESI source via direct infusion or through an LC column.
- **ESI Conditions:** The ESI source parameters are optimized for the analyte. Typical conditions include a capillary voltage of 3-4 kV, a nebulizing gas pressure of 20-30 psi, and a drying gas flow rate of 5-10 L/min at a temperature of 250-350 °C.
- **Mass Analysis:** The mass spectrum is acquired over a relevant mass-to-charge ( $m/z$ ) range, for instance, from  $m/z$  50 to 500.

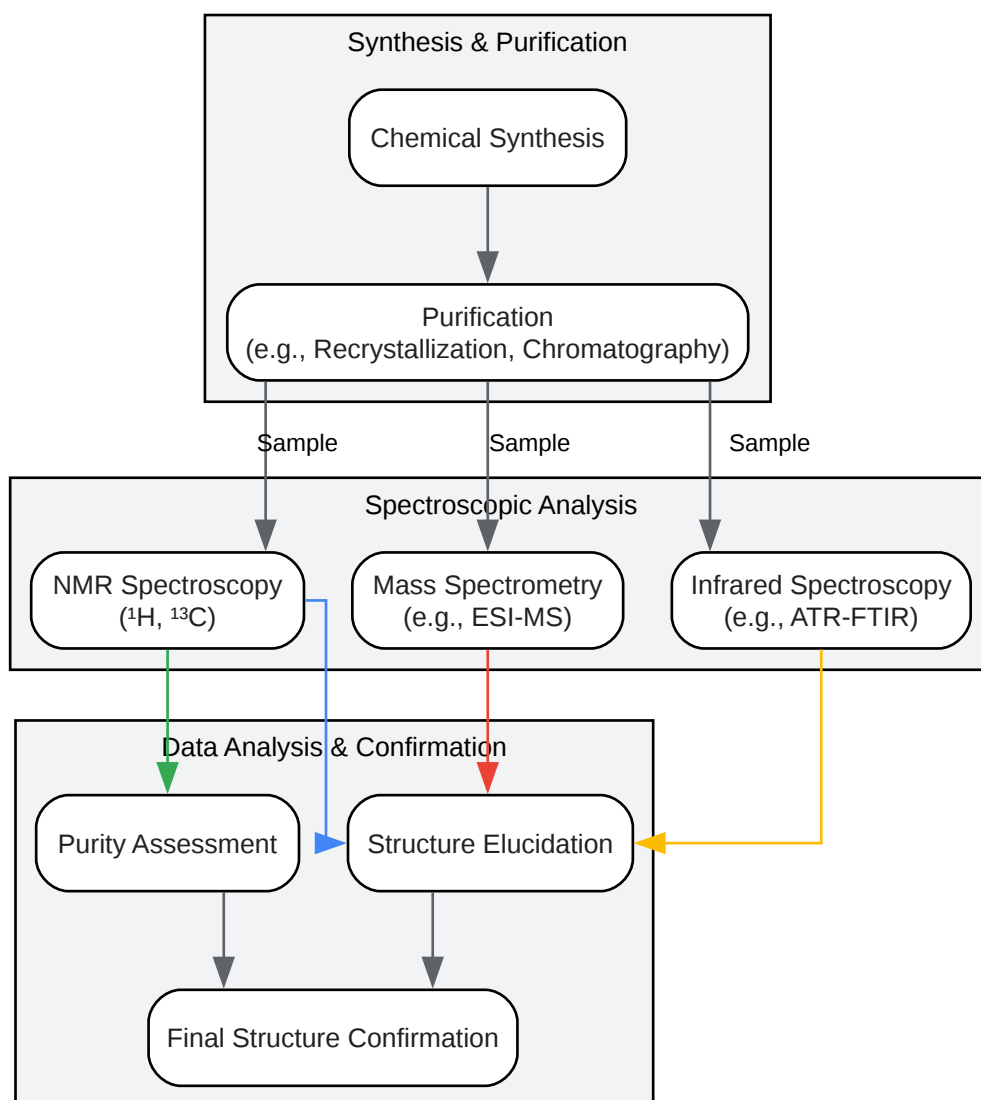
## Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) is a common technique for obtaining IR spectra of solid samples.

- **Sample Preparation:** A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
- **Background Spectrum:** A background spectrum of the clean, empty ATR crystal is recorded to subtract atmospheric and instrumental interferences.
- **Sample Spectrum:** The sample is brought into firm contact with the crystal using a pressure clamp to ensure good optical contact. The IR spectrum is then recorded, typically by co-adding 16 or 32 scans at a resolution of 4  $\text{cm}^{-1}$ .
- **Data Processing:** The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

## Visualization of Spectroscopic Characterization Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound.



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Caption: Workflow for Spectroscopic Characterization.

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